1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine
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Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Aldol condensation, reduction, and salt formation from specific aldehydes and ketones. For example, the synthesis of a closely related compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride, achieved a total yield of above 60%, indicating a relatively efficient synthetic route that could be adapted for industrial-scale production. The simplicity of this technique suggests it could be applied to the synthesis of 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine with potential modifications (Lan Zhi-yin, 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category is confirmed through various analytical techniques, including IR spectroscopy and melting point analysis. These methods ensure the correct synthesis and identification of the target compound, providing a basis for further chemical and physical property analysis. While specific studies on the molecular structure analysis of 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine are not cited, similar synthetic compounds undergo rigorous structural verification to ensure fidelity to the desired chemical structure.
Chemical Reactions and Properties
Compounds similar to 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine often exhibit interesting chemical properties, such as antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, as seen in indenopyrazoles synthesized from indanones (Hidemitsu Minegishi et al., 2015). This suggests potential for exploring the chemical reactions and properties of 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl methylpiperidine in biological systems.
Scientific Research Applications
Synthesis and Biological Activity of 1-Indanones
Synthesis of 1-indanones with a broad range of biological activity : This review covers over 100 synthetic methods for 1-indanones, showcasing their versatility in producing compounds with potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential in treating neurodegenerative diseases. Their use as effective insecticides, fungicides, and herbicides is also highlighted, underscoring the broad applicability of these derivatives in scientific research and potential therapeutic uses (Turek et al., 2017).
Applications in DNA Interaction and Radical Scavenging
DNA Minor Groove Binder Hoechst 33258 and its Analogues : Hoechst 33258 and its derivatives, which include compounds structurally related to the query compound, are explored for their strong binding to the minor groove of double-stranded B-DNA. This property is utilized in chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. The review serves as a basis for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Antineoplastic Agents
Update on Monoterpenes as Antimicrobial Agents : p-Cymene and its derivatives demonstrate a range of biological activities, including antimicrobial effects. This review focuses on the antimicrobial properties of p-Cymene, highlighting the urgent need for new substances to treat communicable diseases and the potential of such compounds to functionalize biomaterials and nanomaterials for health care applications (Marchese et al., 2017).
Discovery and Investigation of Antineoplastic Agents : A novel series of compounds, sharing structural characteristics with the query compound, shows excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Their mechanisms include apoptosis induction, reactive oxygen species generation, and caspase activation, showcasing the potential of these compounds as antineoplastic agents (Hossain et al., 2020).
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLOAOZVBVDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849553 |
Source
|
Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one | |
CAS RN |
1076198-90-7 |
Source
|
Record name | 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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